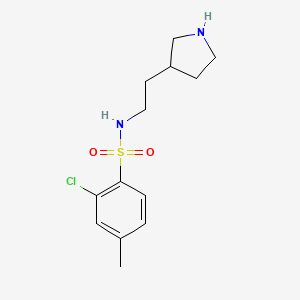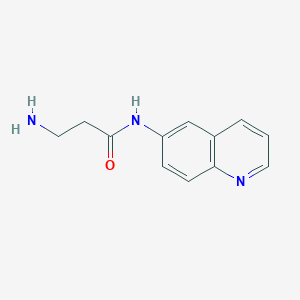![molecular formula C15H22N2O2 B7560690 [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone, also known as 4-ANEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it an interesting compound to study.
Mecanismo De Acción
The exact mechanism of action of [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels in the brain. It is also believed to act as a partial agonist at the dopamine D2 receptor, which further modulates dopamine levels.
Biochemical and Physiological Effects:
Studies have shown that [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone has significant effects on the central nervous system, including increased locomotor activity and enhanced cognitive function. It has also been shown to modulate mood and affect, leading to its investigation as a potential antidepressant. Additionally, it has been shown to have analgesic effects, making it a potential treatment for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for dopamine and serotonin receptors, making it a useful tool for studying these neurotransmitters. However, one limitation is its potential toxicity, which must be carefully considered when using it in experiments.
Direcciones Futuras
There are several potential future directions for research on [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and depression. Additionally, its analgesic effects make it a potential treatment for pain management. Further research is also needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone involves several steps, including the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxyphenyl-2-nitropropene. This compound is then reduced with hydrogen gas and a palladium catalyst to form 4-ethoxyphenylpropan-2-amine. Finally, this compound is reacted with formaldehyde to yield [4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone. The synthesis process is complex, but it has been optimized to produce high yields of the final product.
Aplicaciones Científicas De Investigación
[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have significant effects on the central nervous system, including the ability to modulate dopamine and serotonin levels. This has led to its investigation as a potential treatment for neurological disorders, such as Parkinson's disease and depression.
Propiedades
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-5-3-13(4-6-14)15(18)17-9-7-12(11-16)8-10-17/h3-6,12H,2,7-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDLYKQMCYGXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)

![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)


![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)

![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)


![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)